Natrium-3-Hydroxy-2-Naphthoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

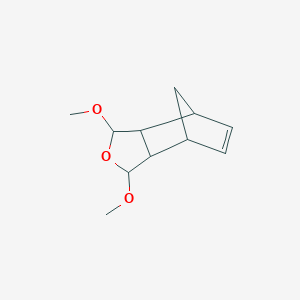

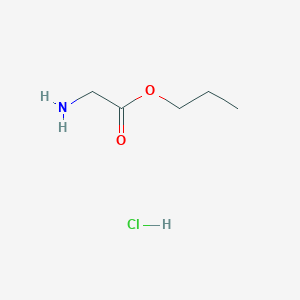

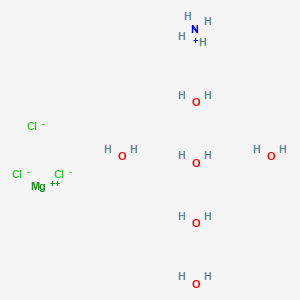

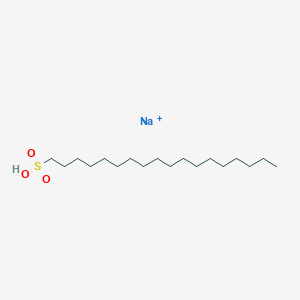

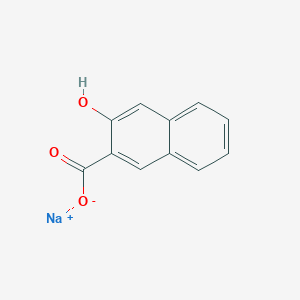

Sodium 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C11H7NaO3. It is a sodium salt derivative of 3-hydroxy-2-naphthoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in the synthesis of dyes, pigments, and other chemical intermediates.

Wissenschaftliche Forschungsanwendungen

Sodium 3-hydroxy-2-naphthoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

Biology: It is employed in the study of enzyme interactions and as a biochemical reagent.

Industry: It is used in the production of high-performance materials, such as liquid crystals and polymers

Wirkmechanismus

Target of Action

Sodium 3-hydroxy-2-naphthoate, also known as 2-Hydroxy-3-naphthoic Acid Sodium Salt, is a compound that primarily targets the carboxylation reaction of sodium 2-naphthoxide . This reaction is a key step in the synthesis of aromatic hydroxy acids, which are used in the production of various important chemicals .

Mode of Action

The compound interacts with its target through an electrophilic attack on the naphthalene ring . The carbon of the CO2 moiety performs this attack, leading to the formation of sodium 2-hydroxy-1-naphthoate . Sodium 3-hydroxy-2-naphthoate is then formed by a 1,3-rearrangement of the CO2Na group .

Biochemical Pathways

The primary biochemical pathway affected by Sodium 3-hydroxy-2-naphthoate is the Kolbe–Schmitt reaction . This reaction involves the carboxylation of 2-naphthol, leading to the formation of aromatic hydroxy acids . These acids are precursors to many anilides, which are reactive toward diazonium salts to give deeply colored azo compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium 3-hydroxy-2-naphthoate is currently limited. It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and dissolution rate.

Result of Action

The action of Sodium 3-hydroxy-2-naphthoate results in the formation of aromatic hydroxy acids . These acids are precursors to a variety of compounds, including azo dyes and pigments . In addition, the compound has been shown to reduce Angiotensin II-induced vascular remodeling and hypertension .

Action Environment

The action of Sodium 3-hydroxy-2-naphthoate can be influenced by environmental factors. For instance, the Kolbe–Schmitt reaction, which the compound targets, is typically carried out at temperatures between 220 and 260℃ . Therefore, the efficacy and stability of the compound may be affected by temperature and other conditions in its environment.

Biochemische Analyse

Biochemical Properties

Sodium 3-hydroxy-2-naphthoate has been shown to interact with various biomolecules. For instance, it has been found to bind with PAMAM dendrimers in aqueous solution . The binding stoichiometry for 3-hydroxy-2-naphthoate was found to be two strongly bound guest molecules per dendrimer and an additional 40 molecules with weak binding affinity .

Molecular Mechanism

It has been suggested that the carboxylation reaction of sodium 2-naphthoxide, a similar compound, involves an electrophilic attack of the carbon of CO2 on the nucleophilic oxygen of the compound .

Temporal Effects in Laboratory Settings

It has been noted that the compound exhibits stability during extraction processes .

Metabolic Pathways

It has been suggested that similar compounds may be involved in the carboxylation reaction of alkali and alkaline earth metal phenoxides and naphthoxides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-naphthoate is typically synthesized through the Kolbe-Schmitt reaction. This involves the carboxylation of sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The reaction is carried out at temperatures ranging from 220°C to 260°C .

Industrial Production Methods: In industrial settings, the production of sodium 3-hydroxy-2-naphthoate involves the use of specialized reactors that can maintain the required high-pressure and high-temperature conditions. The process also includes steps to purify the product and remove any unreacted starting materials or byproducts .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Nitro and sulfonic acid derivatives

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2-naphthoic acid: This is the parent compound from which sodium 3-hydroxy-2-naphthoate is derived.

2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar properties but different reactivity.

Uniqueness: Sodium 3-hydroxy-2-naphthoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

14206-62-3 |

|---|---|

Molekularformel |

C11H8NaO3 |

Molekulargewicht |

211.17 g/mol |

IUPAC-Name |

sodium;3-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14); |

InChI-Schlüssel |

QHBWFMCAOZZWRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |

Isomerische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.[Na] |

Key on ui other cas no. |

85750-03-4 14206-62-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

85750-03-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.